Cas no 26960-62-3 (Ethyl 6-ethoxy-1H-indole-2-carboxylate)

Ethyl 6-ethoxy-1H-indole-2-carboxylate structure
26960-62-3 structure
Product name:Ethyl 6-ethoxy-1H-indole-2-carboxylate
CAS No:26960-62-3
MF:C13H15NO3
Molecular Weight:233.263103723526
MDL:MFCD03095162
CID:4712021

Ethyl 6-ethoxy-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-ethoxy-1H-indole-2-carboxylate
    • STK504656
    • Ethyl 6-ethoxy-1H-indole-2-carboxylate
    • MDL: MFCD03095162
    • インチ: 1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3
    • InChIKey: YOZPDSFTRJPQAR-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC2C=C(C(=O)OCC)NC=2C=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • トポロジー分子極性表面積: 51.3
  • XLogP3: 3.5

Ethyl 6-ethoxy-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
038762-500mg
Ethyl 6-ethoxy-1H-indole-2-carboxylate
26960-62-3
500mg
$189.00 2023-09-09
Chemenu
CM246912-1g
Ethyl 6-ethoxy-1H-indole-2-carboxylate
26960-62-3 95%+
1g
$222 2024-07-28
Chemenu
CM246912-5g
Ethyl 6-ethoxy-1H-indole-2-carboxylate
26960-62-3 95%+
5g
$561 2021-08-04
Chemenu
CM246912-5g
Ethyl 6-ethoxy-1H-indole-2-carboxylate
26960-62-3 95%+
5g
$594 2024-07-28

Ethyl 6-ethoxy-1H-indole-2-carboxylate 関連文献

Ethyl 6-ethoxy-1H-indole-2-carboxylateに関する追加情報

Ethyl 6-Ethoxy-1H-Indole-2-Carboxylate: A Comprehensive Overview

Ethyl 6-Ethoxy-1H-Indole-2-Carboxylate, also known by its CAS number 26960-62-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives, which are widely studied due to their unique structural properties and potential applications in drug discovery. The molecule consists of an indole ring system with an ethoxy group at position 6 and a carboxylic acid ester group at position 2, making it a versatile structure for further functionalization and exploration.

The synthesis of Ethyl 6-Ethoxy-1H-Indole-2-Carboxylate typically involves multi-step organic reactions, often starting from indole precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its indole core is known to exhibit bioactivity, particularly in interactions with various biological targets such as enzymes and receptors. For instance, studies have shown that certain indole derivatives can modulate kinase activity, making them valuable candidates in anticancer drug development.

In addition to its pharmacological applications, Ethyl 6-Ethoxy-1H-Indole-2-Carboxylate has been investigated for its role in agrochemicals. Recent research highlights its potential as a plant growth regulator, where it can influence key metabolic pathways in plants to enhance stress tolerance and improve crop yields. This dual functionality underscores the compound's versatility across different scientific domains.

The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which are commonly used to characterize its structure and purity.

From a safety standpoint, Ethyl 6-Ethoxy-1H-Indole-2-Carboxylate has been classified as non-hazardous under standard conditions. However, like all chemicals, it requires proper handling to minimize exposure risks. Storage recommendations include keeping it in a cool, dry place away from direct sunlight to preserve its stability over time.

Recent studies have delved into the stereochemistry of this compound, revealing insights into its conformational flexibility. This property is crucial for understanding its interactions with biological systems and could pave the way for the development of enantiomerically pure derivatives with enhanced therapeutic profiles.

In conclusion, Ethyl 6-Ethoxy-1H-indole-2-carboxylate (CAS No. 26960-62-3) stands out as a multifaceted compound with applications spanning drug discovery, agrochemicals, and materials science. Its structural features and chemical reactivity continue to attract scientific interest, driving ongoing research into its potential uses and optimizations.

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